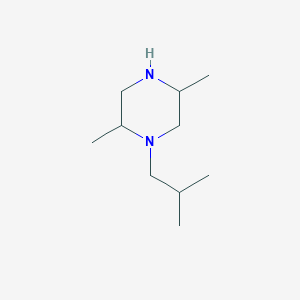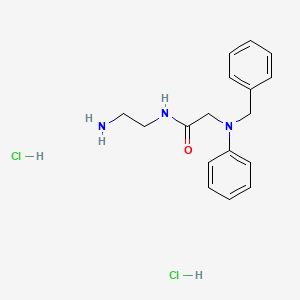
1-Eicosanol, aluminum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosanol, aluminum salt, is a compound formed by the reaction of 1-Eicosanol with aluminum. . The aluminum salt of 1-Eicosanol is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The preparation of 1-Eicosanol, aluminum salt, involves the reaction of 1-Eicosanol with aluminum compounds. One common method is the reaction of 1-Eicosanol with aluminum chloride in an organic solvent. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of aluminum chloride . The general reaction can be represented as follows:
[ \text{3 C}_20\text{H}_42\text{O} + \text{AlCl}_3 \rightarrow \text{Al(C}_20\text{H}_41\text{O)}_3 + 3 \text{HCl} ]
Industrial production methods may involve the use of aluminum alkoxides or other aluminum compounds to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-Eicosanol, aluminum salt, undergoes various chemical reactions, including:
Oxidation: The aluminum salt can be oxidized to form aluminum oxide and other oxidation products.
Reduction: Reduction reactions can convert the aluminum salt back to 1-Eicosanol and aluminum metal.
Substitution: The aluminum salt can undergo substitution reactions with other alcohols or organic compounds to form new aluminum salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents .
Aplicaciones Científicas De Investigación
1-Eicosanol, aluminum salt, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, aluminum salt, involves its interaction with molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The aluminum component can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Eicosanol, aluminum salt, can be compared with other similar compounds such as:
1-Octadecanol, aluminum salt: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Docosanol, aluminum salt: Has a longer carbon chain, which may affect its solubility and reactivity.
1-Hexadecanol, aluminum salt: Another long-chain fatty alcohol aluminum salt with distinct properties.
The uniqueness of this compound, lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
67905-31-1 |
|---|---|
Fórmula molecular |
C60H123AlO3 |
Peso molecular |
919.6 g/mol |
Nombre IUPAC |
aluminum;icosan-1-olate |
InChI |
InChI=1S/3C20H41O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;/h3*2-20H2,1H3;/q3*-1;+3 |
Clave InChI |
ILQJMJYHYAFKRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



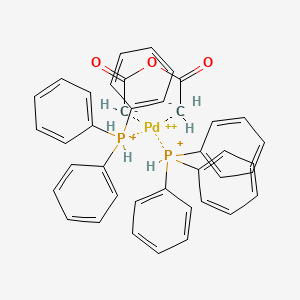
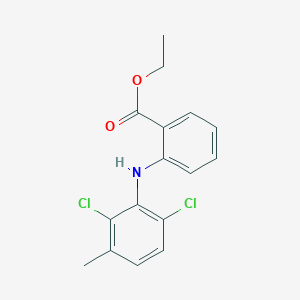

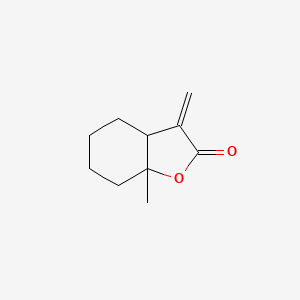




![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

